protoveratrine B

Description

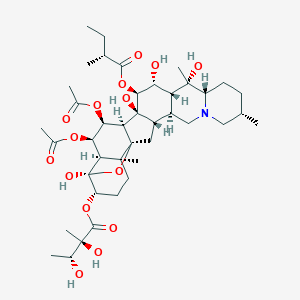

Structure

2D Structure

Properties

CAS No. |

124-97-0 |

|---|---|

Molecular Formula |

C41H63NO15 |

Molecular Weight |

809.9 g/mol |

IUPAC Name |

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23R,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate |

InChI |

InChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41-/m0/s1 |

InChI Key |

BFLXOMFFVWQPAZ-RIJHYFDJSA-N |

SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@@](C)([C@@H](C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O |

Other CAS No. |

124-97-0 |

Synonyms |

Cryptenamine Neoprotoveratrin Protalba Protoveratrine A Protoveratrines Protoverin Tensatrin Veralba Veratetrin |

Origin of Product |

United States |

Historical Context and Early Scientific Investigations of Protoveratrine B

Early Isolation and Characterization from Veratrum Species

Phytochemical research on Veratrum species began in earnest in the 1930s. dergipark.org.tr Initial investigations led to the isolation of amorphous alkaloid resins from species like Veratrum album (White Hellebore). nih.gov In 1937, the German chemist W. Poethke made a significant breakthrough by purifying what was believed to be a singular hypotensive ester-alkaloid, which was named "protoveratrine," from the rhizomes of V. album. nih.gov

However, subsequent and more detailed investigations revealed that this "protoveratrine" was not a single substance but a mixture of closely related compounds. researchgate.net The initial characterization work involved hydrolysis, a chemical process of breaking down the compound using water. Upon alkaline hydrolysis, protoveratrine B was found to yield a specific set of constituent molecules, which provided the first clues to its complex ester alkaloid structure. researchgate.netchemicalbook.com

Table 1: Hydrolysis Products of this compound

This interactive table details the compounds produced from the alkaline hydrolysis of this compound, as identified in early chemical studies. researchgate.netchemicalbook.com

| Product Name | Chemical Class | Quantity per Mole of this compound |

| Protoverine (B1208650) | Alkamine (Polycyclic Alcohol) | 1 mole |

| Acetic acid | Carboxylic Acid | 2 moles |

| (-)-2-Methylbutyric acid | Carboxylic Acid | 1 mole |

| 2,3-Dihydroxy-2-methylbutyric acid | Carboxylic Acid | 1 mole |

Recognition as a Distinct Alkaloid Component within Protoveratrine Complex

The definitive proof that the initially isolated protoveratrine was a mixture came from investigations which successfully separated it into two distinct alkaloids. researchgate.net These were named protoveratrine A and this compound. researchgate.net Research published in the early 1950s described how protoveratrine sourced from Veratrum album was a complex of these two components. researchgate.netchemicalbook.com

The key to their separation was the application of partition chromatography, a technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. researchgate.net Scientists developed a method using a Celite® column with a buffered immobile phase; benzene (B151609) was used to elute protoveratrine A, while the more polar ethylene (B1197577) chloride was required to elute this compound, demonstrating their different chemical affinities. researchgate.net

Further chemical tests solidified their status as distinct compounds. A notable distinguishing test was their reaction with sulfuric acid (H₂SO₄): protoveratrine A produces a blue color, whereas this compound gives a characteristic green color. chemicalbook.com This simple colorimetric difference provided a clear and rapid method for distinguishing between the two closely related alkaloids.

Table 2: Comparative Properties of Protoveratrine A and this compound

This interactive table compares the physical and chemical properties that were used to differentiate Protoveratrine A and this compound.

| Property | Protoveratrine A | This compound | Source(s) |

| Color with H₂SO₄ | Blue | Green | chemicalbook.com |

| Separation Eluent | Benzene | Ethylene Chloride | researchgate.net |

| Hydrolysis Acid Product | (+)-2-Hydroxy-2-methylbutyric acid | 2,3-Dihydroxy-2-methylbutyric acid | researchgate.netchemicalbook.comchemicalbook.com |

Evolution of Phytochemical Understanding and Analytical Techniques

The journey from identifying "protoveratrine" as a crude mixture to quantifying individual alkaloids like this compound reflects the significant evolution of analytical chemistry. nih.gov Early work relied on classical methods like fractional crystallization and basic chromatography. researchgate.netchemicalbook.com

By the mid-20th century, paper and partition chromatography offered much greater resolving power, enabling the clean separation of protoveratrine A and B. researchgate.net These separated compounds could then be quantified using colorimetric methods, where the intensity of a colored product formed by a chemical reaction is proportional to the amount of the substance present. researchgate.net

The late 20th and early 21st centuries saw the advent of far more powerful and sensitive techniques. High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD), became a standard method for analyzing Veratrum alkaloids. pharmjournal.ruresearchgate.net The development of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) marked a major leap forward. researchgate.netnih.gov This technique combines the superior separation power of HPLC with the precise mass detection of mass spectrometry, allowing for the unambiguous identification and quantification of this compound and other alkaloids, even at very low concentrations in complex biological samples. researchgate.netusmf.mdresearchgate.net Modern methods, such as those using UPLC-ESI-QE-Orbitrap-MS systems, provide even greater detail for non-targeted metabolomics analysis of Veratrum species. frontiersin.org

Occurrence and Structural Relationships of Protoveratrine B Within Natural Products

Natural Sources and Distribution within Veratrum Genus

Protoveratrine B is a naturally occurring steroidal alkaloid found within the Veratrum genus of plants, which belongs to the Melanthiaceae family. researchgate.netontosight.ai These herbaceous perennials are distributed across Europe, Asia, and North America. wikipedia.orgnih.gov The rhizomes and roots of these plants are particularly rich in a variety of alkaloids, including this compound. usmf.md

Isolation from Veratrum album

Veratrum album, commonly known as white hellebore, is a primary natural source of this compound. wikipedia.orgnih.gov Early investigations into the chemical constituents of V. album revealed a complex mixture of alkaloids. wikipedia.orgdrugfuture.com It was discovered that what was initially identified as "protoveratrine" was, in fact, a mixture of two closely related compounds: protoveratrine A and this compound. wikipedia.orgresearchgate.net

The isolation of this compound from Veratrum album often involves extraction from the dried rhizomes. wikipedia.org Chromatographic techniques are essential for separating the complex mixture of alkaloids present in the plant extract. researchgate.net Partition chromatography has been successfully employed to separate protoveratrine A and B from each other and from other associated alkaloids. researchgate.net In one method, a mixture of a pH 3.5 buffer and ethylene (B1197577) glycol on a Celite® support serves as the stationary phase, where benzene (B151609) elutes protoveratrine A and ethylene chloride subsequently elutes this compound. researchgate.net

Identification in Veratrum viride and Veratrum lobelianum

This compound has also been identified in other species of the Veratrum genus. It has been reported to be present in Veratrum viride, also known as American or false hellebore. nih.govresearchgate.net The isolation of protoveratrine from V. viride was a significant finding in the study of these alkaloids. researchgate.net

Furthermore, this compound is a known component of Veratrum lobelianum. researchgate.netnih.govresearchgate.net This species, found from Central Europe to the Russian Far East, contains several alkaloids, with jervine (B191634), protoveratrine A, and this compound being major constituents. researchgate.netnih.gov The presence of these alkaloids is a key characteristic of remedies and extracts derived from V. lobelianum. nih.govresearchgate.netnih.gov

Comparison with Structurally Related Veratrum Alkaloids

This compound belongs to a group of structurally similar C-nor-D-homosteroidal alkaloids known as the cevanine-type alkaloids. nih.govgtfch.org These compounds share a common complex polycyclic core structure but differ in the nature and position of their ester functional groups. researchgate.netnih.gov

Differentiating this compound from Protoveratrine A

Protoveratrine A and this compound are very closely related, and as mentioned, were initially mistaken for a single compound. wikipedia.orgresearchgate.net Both are esters of the alkamine protoverine (B1208650). nih.govresearchgate.net The primary structural difference lies in one of the esterifying acids.

Upon hydrolysis, both protoveratrine A and B yield protoverine and two molecules of acetic acid. researchgate.netchemicalbook.com However, they differ in the third and fourth acid moieties. Protoveratrine A yields (-)-methylbutyric acid and (+)-2-hydroxy-2-methylbutyric acid upon hydrolysis. chemicalbook.com In contrast, this compound hydrolyzes to yield 2-methylbutyric acid and 2,3-dihydroxy-2-methylbutyric acid. researchgate.net This seemingly minor difference in one of the ester groups is the key distinguishing feature between the two molecules.

| Feature | Protoveratrine A | This compound |

|---|---|---|

| Alkamine Core | Protoverine | Protoverine |

| Hydrolysis Products (Acids) |

|

|

| Molecular Formula | C41H63NO14chemicalbook.com | C41H63NO15nih.gov |

Structural Similarities and Differences with Germitetrine B

Germitetrine B is another hypotensive ester alkaloid that has been isolated from the "amorphous alkaloid" fraction of Veratrum album. researchgate.netresearchgate.net Like this compound, it is a complex ester alkaloid.

The key structural difference between this compound and germitetrine B lies in their parent alkamine. This compound is an ester of the alkamine protoverine. researchgate.net In contrast, germitetrine B is an ester of the alkamine germine. researchgate.netresearchgate.net Despite this difference in the core alkamine, they share some of the same esterifying acids. On hydrolysis, germitetrine B yields germine, 2-methylbutyric acid, 2,3-dihydroxy-2-methylbutyric acid, and two moles of acetic acid. researchgate.netresearchgate.net This indicates that germitetrine B and this compound have identical ester side chains but are attached to different, albeit structurally related, alkamine cores.

| Feature | This compound | Germitetrine B |

|---|---|---|

| Alkamine Core | Protoverine | Germine |

| Shared Hydrolysis Products (Acids) |

|

Biosynthetic Pathways and Biochemical Transformations of Protoveratrine B

General Steroidal Alkaloid Biosynthesis in Medicinal Plants

Steroidal alkaloids are a class of specialized metabolites predominantly found in the Liliaceae and Solanaceae families, including medicinal plants like Veratrum and Fritillaria species. mdpi.comuomustansiriyah.edu.iqnih.gov These compounds are characterized by a perhydrocyclopentanophenanthrene skeleton, which is also characteristic of sterols. uomustansiriyah.edu.iq The biosynthesis of these alkaloids is a complex process that begins with cholesterol. nih.gov

In plants, the initial steps of steroidal alkaloid formation involve a series of modifications to the cholesterol backbone. nih.gov Key among these are hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.com For instance, research in Veratrum californicum has identified several CYP450s that catalyze the initial steps in the pathway leading to steroidal alkaloids. nih.gov The process typically involves hydroxylation at various positions on the steroid nucleus, followed by the incorporation of a nitrogen atom, often derived from an amino acid. nih.govwikipedia.org

The biosynthetic pathways can vary between different plant genera, leading to a diverse array of steroidal alkaloid structures. nih.gov For example, the pathway in Solanum species differs from that in Veratrum, suggesting independent evolutionary origins. nih.gov In Fritillaria species, which also produce steroidal alkaloids, the downstream steroid biosynthesis pathway is considered more crucial for alkaloid production than the upstream terpenoid backbone biosynthesis. researchgate.net

Proposed Precursors and Enzymatic Steps in Protoverine-Type Alkaloid Formation

The biosynthesis of protoverine-type alkaloids, such as protoveratrine B, is believed to follow the general pathway of steroidal alkaloid formation, starting from cholesterol. While the complete enzymatic cascade leading to this compound has not been fully elucidated, studies on related compounds in Veratrum and Fritillaria provide significant insights.

The formation of the alkamine core, protoverine (B1208650), is a critical step. This likely involves multiple enzymatic reactions, including hydroxylations and the introduction of a nitrogen atom to form the characteristic heterocyclic ring system. Research on Veratrum californicum has led to the discovery of four enzymes, including three cytochromes P450 and a γ-aminobutyrate transaminase, that catalyze the initial six steps from cholesterol to produce verazine, a predicted precursor to other steroidal alkaloids. nih.gov It is plausible that similar enzymatic machinery is involved in the formation of the protoverine skeleton.

Following the formation of the protoverine alkamine, the final structure of this compound is assembled through a series of esterification reactions. These reactions attach various acidic components to the hydroxyl groups of the protoverine core. The specific enzymes responsible for these esterifications in the biosynthesis of this compound have yet to be characterized.

Hydrolytic Degradation Products of this compound

The chemical structure of this compound has been largely elucidated through hydrolytic degradation studies. researchgate.netresearchgate.net This process involves breaking the ester linkages to separate the core alkamine from its esterifying acids.

Elucidation of Protoverine as an Alkamine

Alkaline hydrolysis of this compound yields the alkamine protoverine. researchgate.netresearchgate.netgputtawar.edu.in Protoverine is a complex polycyclic structure that forms the backbone of this compound. semanticscholar.org Its structure and configuration have been the subject of detailed chemical investigations. dntb.gov.uaacs.org The isolation and characterization of protoverine were crucial in understanding the fundamental structure of the parent alkaloid, this compound. researchgate.netresearchgate.net

Characterization of Ester Components (e.g., 2-methylbutyric acid, 2,3-dihydroxy-2-methylbutyric acid, acetic acid)

The hydrolysis of this compound also releases several organic acids that are esterified to the protoverine core. researchgate.netresearchgate.net These acidic components have been identified as:

Acetic acid: Two moles of acetic acid are produced upon hydrolysis. researchgate.netresearchgate.net

(-)-2-Methylbutyric acid: One mole of this chiral carboxylic acid is released. chemicalbook.com

2,3-dihydroxy-2-methylbutyric acid: One mole of this dihydroxylated carboxylic acid is also a component. researchgate.netresearchgate.net

Pharmacological Mechanisms and Cellular Targets of Protoveratrine B in Preclinical Models

Modulation of Voltage-Gated Ion Channels

The primary mechanism of action of protoveratrine B involves the modulation of voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.

Interaction with Cardiac Sodium Channels (e.g., NaV1.5)

This compound exerts a significant influence on cardiac function through its interaction with voltage-gated sodium channels, particularly the NaV1.5 subtype, which is predominantly expressed in the heart. mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net Molecular docking and dynamic simulation studies have demonstrated that this compound has a notable affinity for the NaV1.5 channel. mdpi.comnih.gov This interaction is primarily governed by van der Waals forces, owing to the steroidal structure of the alkaloid. mdpi.comnih.gov Unlike some other channel modulators, this compound does not appear to form hydrogen bonds with the sodium channel itself, but it does form 1–3 hydrogen bonds with amino acid residues within the protein structure. mdpi.comnih.gov

The binding of this compound to NaV1.5 channels leads to their persistent activation, which in turn inhibits normal channel inactivation. mdpi.comnih.gov This sustained influx of sodium ions is a key factor in the cardiotoxic effects observed with Veratrum alkaloids. mdpi.comnih.gov

Table 1: Interaction of this compound with NaV1.5 Channels

| Interaction Type | Key Features | Consequence |

|---|---|---|

| Binding Forces | Primarily van der Waals forces. mdpi.comnih.gov | Stable binding to the channel. |

| Hydrogen Bonds | 1–3 hydrogen bonds with amino acid residues of the protein. mdpi.comnih.gov | Contributes to binding affinity. |

| Channel State | Preferential binding to activated Na+ channels. nih.gov | Persistent activation and inhibition of inactivation. mdpi.comnih.govnih.gov |

| Ion Flow | Increased and prolonged sodium ion influx. nih.gov | Contributes to cardiotoxic effects. mdpi.comnih.gov |

Effects on Membrane Depolarization in Excitable Cells

This compound is a potent activator of sodium channels, which are fundamental for neuronal signaling. mdpi.com This activation leads to a sustained depolarization of the cell membrane in excitable cells, including neurons and muscle fibers. nih.govresearchgate.netnih.gov By causing a selective increase in the resting sodium permeability of the membrane, this compound effectively augments and prolongs the negative (depolarizing) afterpotential. nih.gov This effect is antagonized by tetrodotoxin, a well-known sodium channel blocker. nih.gov

If these sodium channels are excessively activated by this compound, the transmission of action potentials from nerves to muscles can be disrupted, potentially leading to a complete arrest of cardiac and skeletal muscles. mdpi.com Studies on squid giant axons have shown that veratrum alkaloids, including this compound, cause membrane depolarization, with their potency varying. nih.gov The depolarization induced by these alkaloids is primarily due to an increased resting sodium permeability. nih.gov In brain slices, this compound has been shown to cause a notable increase in the passive permeability of the membrane to cations, an effect considered to model the natural excitation of nerve cell membranes. researchgate.net

Neuropharmacological Effects in In Vitro and Animal Models

Beyond its direct effects on ion channels, this compound also exhibits a range of neuropharmacological activities, influencing neurotransmitter systems and autonomic nerve function.

Influence on Neurotransmitter Metabolism (e.g., L-Dopa accumulation)

Preclinical studies have indicated that this compound can influence neurotransmitter metabolism. Specifically, in studies using brain cortex slices from adult guinea pigs, the presence of protoveratrine led to a decrease in the accumulation of L-dopa compared to control conditions. ncats.ioncats.io This suggests that this compound may interfere with the synthesis, uptake, or metabolism of L-dopa, a precursor to the neurotransmitter dopamine.

Table 2: Effect of Protoveratrine on L-Dopa Accumulation in Guinea Pig Brain Cortex Slices

| Experimental Condition | Observation | Reference |

|---|---|---|

| Incubation with L-dopa (Control) | Baseline L-dopa accumulation. | ncats.ioncats.io |

| Pretreatment with Protoveratrine | Decreased accumulation of L-dopa. | ncats.ioncats.io |

Impact on Autonomic Nerve Activity (e.g., afferent and splanchnic nerves)

This compound has been shown to have a significant impact on autonomic nerve activity. It stimulates free nerve endings and can increase the expression of apnea, particularly during NREM sleep. nih.gov In studies involving cats, protoveratrine completely depressed splanchnic outflow without enhancing pressoreceptor activity. ahajournals.org This suggests a direct or indirect modulatory effect on the sympathetic nervous system. The prolonged hypotension observed with protoveratrine coincided with a partial return of splanchnic activity and a tonic discharge of pressoreceptors. ahajournals.org

Potential Interactions with Cholinergic and Dopaminergic Systems

Evidence suggests that this compound can interact with both the cholinergic and dopaminergic systems. It has been shown to cause a greatly increased release of radioactive acetylcholine (B1216132) in rat brain-cortex slices, an effect that is dependent on the presence of calcium ions and is abolished by tetrodotoxin. nih.gov This indicates that the enhanced acetylcholine release is a consequence of the depolarization caused by sodium channel activation. nih.gov

Furthermore, the effects of protoveratrine A, a closely related compound, on retching appear to involve, at least in part, an inhibition of dopaminergic neuron activity. Given the structural and functional similarities between protoveratrine A and B, it is plausible that this compound also interacts with the dopaminergic system. The observation that protoveratrine decreases L-dopa accumulation further supports a potential link to dopaminergic pathways. ncats.ioncats.io

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Molecular modeling and Structure-Activity Relationship (SAR) studies are pivotal in elucidating the pharmacological mechanisms of this compound at a molecular level. These computational techniques provide insights into how the specific structural features of the alkaloid influence its interaction with biological targets.

Computational Approaches for Receptor Binding Prediction

Computational methods, including molecular dynamics (MD) simulation, molecular docking, and machine learning-based SAR modeling, have been employed to investigate the interaction of this compound with its biological targets. nih.govnih.gov A primary target identified for this compound and related alkaloids is the cardiac voltage-gated sodium channel, NaV1.5, which is crucial for cardiac electrophysiology. nih.govcam.ac.ukmdpi.com

In silico studies utilize the three-dimensional structure of the target protein to predict the binding affinity and conformation of a ligand. For instance, molecular docking analyses of this compound with the NaV1.5 channel have been performed to calculate its binding energy and identify key interacting residues. nih.gov These studies indicate that, like other Veratrum alkaloids, this compound's steroidal structure allows it to interact with the NaV1.5 channel primarily through van der Waals forces. nih.gov It also forms a limited number of hydrogen bonds (typically one to three) with amino acid residues within the channel's binding site. nih.gov

Furthermore, machine learning-based SAR models have been developed to correlate the structural properties of these alkaloids with their biological activity. nih.govnih.gov These models are trained on datasets of compounds with known activities to predict the activity of new or untested compounds. For a set of Veratrum alkaloids including this compound, machine learning-based SAR modeling achieved a coefficient of determination (R²) of 0.982 for the training set and 0.629 for the test set, indicating a predictive capacity. nih.gov

Another computational study screened a library of 290 alkaloids against O-linked N-acetyl glucosamine (B1671600) transferase (OGT), an enzyme implicated in various cellular processes. scispace.com Using a molecular docking approach, this compound was identified as a potential inhibitor of OGT, exhibiting a strong docking score of -9.176, suggesting a significant binding affinity for the enzyme's substrate-binding site. scispace.com

Comparative Analysis of Molecular Interactions with Protoveratrine A and Jervine (B191634)

Comparative molecular modeling studies of this compound, protoveratrine A, and jervine have revealed important distinctions in their interactions with the cardiac sodium channel NaV1.5, helping to explain differences in their biological activities. nih.govnih.gov All three alkaloids demonstrate an affinity for the NaV1.5 channel, which is believed to underlie their cardiotoxic effects. nih.govnih.govresearchgate.net

Molecular docking studies show that jervine has the highest binding affinity to the NaV1.5 channel, with a docking score of -10.8 kcal/mol. nih.govnih.gov This is followed by this compound, and then protoveratrine A, which has the lowest affinity. nih.gov The lower affinity of protoveratrine A has been attributed to an unfavorable hydrogen bond formed between its charged amine group and the asparagine 406 residue of the channel. nih.gov In contrast, this compound and jervine establish more favorable interactions. nih.gov

The table below summarizes the results of a comparative in silico analysis of these three alkaloids. nih.govnih.govresearchgate.net Jervine not only has the most favorable docking score but also the highest lipophilicity (logP) and a higher acid dissociation constant (pKa), which may contribute to its stronger interaction with the channel and its lower calculated IC50 value. nih.govnih.govresearchgate.net

| Compound | Docking Score (kcal/mol) | Calculated logP | Calculated pKa | Calculated IC50 (μM) |

|---|---|---|---|---|

| This compound | -9.2 | 2.227 | 8.28 | 7.45 |

| Protoveratrine A | -8.6 | 2.227 | 8.28 | 7.71 |

| Jervine | -10.8 | 4.188 | 9.64 | 6.96 |

Interaction maps generated from these docking studies show that this compound, protoveratrine A, and jervine share a molecular mechanism that involves binding within the NaV1.5 channel pore, interacting with various amino acid residues. nih.gov While van der Waals forces are the predominant type of interaction for all three compounds, the specific hydrogen bonds formed differ and appear to be a key determinant of their relative binding affinities. nih.gov

Advanced Analytical and Detection Methodologies for Protoveratrine B Quantification and Characterization

Chromatographic Separation Techniques for Complex Alkaloid Mixtures

Chromatography is a fundamental technique for separating the components of a mixture. iupac.org For complex alkaloid mixtures containing protoveratrine B, various chromatographic methods have been developed and optimized to achieve effective separation.

Partition Chromatography (e.g., Paper Chromatography, Celite-based Methods)

Partition chromatography separates components based on their differential partitioning between a stationary liquid phase and a mobile liquid phase. spcmc.ac.in This technique has been historically significant in the separation of Veratrum alkaloids.

Paper Chromatography:

Paper chromatography, a type of partition chromatography where a layer of water adsorbed on paper serves as the stationary phase, has been utilized for the separation of this compound. spcmc.ac.inresearchgate.net In this method, the sample is applied to filter paper, and a solvent (mobile phase) moves up the paper via capillary action, separating the mixture's components. truman.edu A sharp separation of this compound from protoveratrine A and germitetrine has been achieved using paper chromatography with a developing solvent mixture of ethylene (B1197577) chloride, ethoxyethyl acetate, and pyridine. oup.com The positions of the separated alkaloids on the paper can be detected using an indicator dye like bromophenol blue. researchgate.netoup.com

Celite-based Methods:

Celite, a diatomaceous earth, serves as a solid support for the stationary phase in partition chromatography columns. This method has been successfully employed to separate the protoveratrine A and B complex. researchgate.netdoi.org A column with a stationary phase of a pH 3.0 or 3.5 buffer adsorbed on Celite can effectively separate these alkaloids. researchgate.netresearchgate.netdoi.org In one such method, a mixture of a pH 3.5 buffer and ethylene glycol is used as the immobile phase on a Celite column. doi.orgoup.com Elution with benzene (B151609) removes protoveratrine A, followed by ethylene chloride to elute this compound, resulting in the separation of the two without cross-contamination. doi.orgoup.com

High-Performance Liquid Chromatography (HPLC) Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a liquid sample. lth.seopenaccessjournals.com It offers high resolution, accuracy, and efficiency, making it indispensable for the analysis of complex mixtures like those containing this compound. openaccessjournals.com The development of an effective HPLC method involves understanding the physicochemical properties of the target compound and optimizing various parameters such as the mobile phase, stationary phase, column temperature, and flow rate. ajpamc.comrjlbpcs.com

For the analysis of alkaloids, which can often present challenges like peak tailing, Reversed-Phase HPLC (RP-HPLC) is a common approach. nih.gov The optimization of an HPLC method for this compound would involve:

Column Selection: Choosing an appropriate column, such as a C18 column, is crucial for achieving good separation. nih.govcapes.gov.br

Mobile Phase Composition: The composition of the mobile phase, including the organic solvent (e.g., methanol, acetonitrile) and the pH of the aqueous buffer, significantly impacts the selectivity of the separation. ajpamc.comnih.gov

Detector Selection: A suitable detector, such as a UV-visible detector, is chosen to monitor the elution of the separated compounds. openaccessjournals.com

Validated HPLC methods are available for the qualitative and quantitative analysis of protoveratrines, including this compound.

Mass Spectrometry-Based Approaches for Sensitive Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the detection and quantification of compounds like this compound, even at low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of MS. researchgate.netmdpi.com This hybrid technique is a cornerstone for the analysis of this compound in complex matrices such as biological fluids and plant extracts. capes.gov.brresearchgate.netresearchgate.netresearchgate.net

In a typical LC-MS/MS workflow, the sample is first injected into the HPLC system, where this compound is separated from other components. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer first ionizes the molecules and then separates the ions based on their mass-to-charge ratio. In tandem MS, a specific precursor ion (in this case, the ion corresponding to this compound) is selected and fragmented, and the resulting product ions are detected. This two-stage mass analysis provides a high degree of specificity.

LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple plant-derived alkaloids, including this compound, in human serum and plasma. capes.gov.brresearchgate.netnih.govnii.ac.jp These methods are crucial in clinical and forensic toxicology for identifying and quantifying the alkaloids in cases of poisoning. capes.gov.brresearchgate.netgtfch.org For instance, a validated LC-MS/MS method for the quantification of jervine (B191634) and protoveratrine A, and by extension applicable to this compound, utilized a Poroshell 120 EC-C18 column for chromatographic separation with a total run time of 14 minutes. capes.gov.br

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Techniques

Electrospray Ionization (ESI):

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for the analysis of large, thermally labile molecules like this compound. lcms.cz In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the analyte molecules are released as gas-phase ions. lcms.cz ESI is often operated in the positive ion mode for the analysis of alkaloids. gtfch.orgnih.gov

Multiple Reaction Monitoring (MRM):

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry. wikipedia.orgproteomics.com.auproteomics.com.au In an MRM experiment, a specific precursor ion and one or more of its specific product ions (transitions) are monitored. wikipedia.org This targeted approach significantly enhances the signal-to-noise ratio, allowing for the accurate quantification of analytes in complex mixtures by filtering out background interference. proteomics.com.auproteomics.com.au

For this compound, specific MRM transitions are monitored. The precursor ion for this compound is m/z 810.4, and its product ions include m/z 792.2, 676.3, and 658.3. gtfch.org The monitoring of these specific transitions allows for the unambiguous identification and quantification of this compound. gtfch.org MRM-based LC-MS/MS methods have been successfully used to quantify this compound in various samples, including self-made beverages and human serum. gtfch.orgresearchgate.net

Table 1: MRM Transitions for Selected Veratrum Alkaloids

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| This compound | 810.4 | 792.2, 676.3, 658.3 gtfch.org |

| Protoveratrine A | 794.3 | 776.3, 676.3, 658.3 gtfch.org |

| Veratridine | 674.3 | 492.4, 456.3, 165.1 gtfch.org |

| Cevadine | 591.7 | 574.3, 456.3, 162.3 gtfch.org |

| Jervine | 426.0 | 405.2, 114.1, 84.0 gtfch.org |

Spectroscopic and Spectrophotometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrophotometric techniques are valuable tools for the structural elucidation and quantification of chemical compounds. researchgate.netmeasurlabs.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. acs.org While IR procedures have been reported for the evaluation of protoveratrine mixtures, they are not specific for differentiating between protoveratrine A and this compound. researchgate.netresearchgate.net However, neoprotoveratrine, a related compound, exhibits a distinct IR spectrum. lookchem.com

Colorimetric methods, a type of spectrophotometric analysis, have been developed for the quantitative estimation of protoveratrine A and B. researchgate.netresearchgate.net One such method involves separating the alkaloids by paper partition chromatography, eluting them, and then determining their concentration colorimetrically. researchgate.netresearchgate.net Another quantitative method involves passing a chloroform (B151607) solution of the alkaloid through a partition chromatographic column containing chlorophenol red in the immobile phase. The amount of dye removed is proportional to the quantity of the alkaloid. doi.orgoup.com this compound can also be distinguished from protoveratrine A by its reaction with sulfuric acid, which produces a green color.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Key Findings/Parameters |

|---|---|---|

| Paper Chromatography | Separation | Sharp separation from protoveratrine A and germitetrine using a specific solvent system. oup.com |

| Celite-based Partition Chromatography | Separation | Quantitative separation of protoveratrine A and B using a pH 3.5 buffered Celite column. doi.orgoup.com |

| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | Validated methods available for qualitative and quantitative analysis. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection & Quantification | Highly sensitive and specific for analysis in complex matrices like plasma and serum. capes.gov.brresearchgate.netnih.gov |

| Electrospray Ionization (ESI) | Ionization for MS | Suitable for large, thermally labile molecules; often used in positive ion mode. gtfch.org |

| Multiple Reaction Monitoring (MRM) | Targeted Quantification | Highly selective detection using specific precursor/product ion transitions (e.g., 810.4 -> 792.2). gtfch.org |

| Spectrophotometry/Colorimetry | Quantification | Colorimetric determination after chromatographic separation; reaction with H2SO4 gives a green color. researchgate.netresearchgate.net |

Future Perspectives in Protoveratrine B Research

Elucidation of Undefined Mechanistic Pathways and Secondary Targets

The principal mechanism attributed to protoveratrine B is its function as a potent activator of voltage-gated sodium channels (NaVs), which are critical for neuronal signaling. nih.gov It binds within the channel's pore, inducing a hyperpolarizing shift in the activation threshold, which can lead to paralysis of nerve and muscle cells. nih.govnih.gov Molecular docking studies have suggested an affinity for the cardiac sodium channel subtype NaV1.5. nih.govresearchgate.net However, this well-documented interaction likely does not represent the entirety of its biological activity. Future research is focused on identifying secondary targets and elucidating downstream pathways to build a complete mechanistic profile.

A key area of investigation is the identification of other molecular binding partners. For instance, computational docking studies have predicted that this compound may be a suitable inhibitor of O-GlcNAc transferase (OGT), an enzyme involved in various cellular processes. scispace.com This suggests a potential mechanistic link to metabolic regulation or cancer pathophysiology that is distinct from its effects on ion channels.

Furthermore, the complexity of sodium channel function itself presents avenues for deeper investigation. The native sodium channel is a complex of a primary pore-forming alpha-subunit with one or more accessory beta-subunits that modulate channel activity and drug responses. epilepsysociety.org.ukd-nb.info Future studies may explore how this compound's effects are influenced by different beta-subunit compositions in various tissues, potentially explaining tissue-specific effects and guiding the development of more selective analogues. The exploration beyond the primary NaV target is crucial for understanding the compound's full biological footprint.

| Target Class | Specific Target | Basis of Postulation | Potential Implication |

| Primary Target (Known) | Voltage-Gated Sodium Channel (NaV1.5) | Electrophysiology, Molecular Docking nih.govnih.govresearchgate.net | Modulation of neuronal and cardiac excitability. |

| Secondary Target (Potential) | O-GlcNAc transferase (OGT) | In Silico Docking Study scispace.com | Regulation of cellular metabolism, potential roles in diabetes or cancer. |

| Mechanistic Modulator (Potential) | NaV Channel Beta-Subunits (e.g., SCN1B) | Known role in modulating NaV channel pharmacology d-nb.infofrontiersin.org | Understanding tissue-specific responses and drug sensitivity. |

Exploration of Novel Biological Activities in Preclinical Contexts

While historically investigated for its hypotensive properties, the therapeutic potential of this compound may extend to other areas. The broader class of Veratrum alkaloids is known to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antifungal effects, creating a strong rationale for investigating this compound in these contexts. rsc.orgresearchgate.net

Recent preclinical research has begun to uncover specific, novel activities for this compound. In one high-throughput screen designed to identify modulators of cell motility, this compound was identified as an inhibitor of migration in cells overexpressing the S100A4 protein, which is implicated in cancer metastasis. aston.ac.uk This finding opens a potential new avenue for this compound in oncological research.

Additionally, the predicted inhibition of O-GlcNAc transferase (OGT) by this compound in a computational study points toward its potential use in diseases where OGT is dysregulated, such as cancer and neurodegenerative disorders. scispace.com These preliminary, yet significant, findings highlight the importance of continued preclinical evaluation to validate these novel biological effects and determine their therapeutic relevance.

| Potential Novel Activity | Preclinical Evidence | Potential Therapeutic Area |

| Anti-cancer / Anti-metastatic | Inhibition of S100A4-mediated cell migration in a high-throughput screen. aston.ac.uk | Oncology |

| Metabolic / Neurological Disease Modulation | Predicted inhibition of O-GlcNAc transferase (OGT) in a docking study. scispace.com | Diabetes, Neurodegenerative Disorders, Oncology |

| Anti-inflammatory / Analgesic | Inferred from known activities of the parent Veratrum alkaloid class. researchgate.netmdpi.com | Inflammatory Disorders, Pain Management |

| Antifungal | Inferred from known activities of the parent benzylisoquinoline alkaloid class. rsc.org | Infectious Diseases |

Advanced Synthetic and Semi-Synthetic Approaches for Analogues

The generation of this compound for research and potential therapeutic use relies almost exclusively on its extraction from natural sources, primarily plants of the Veratrum genus, followed by purification using chromatographic techniques. nih.govresearchgate.netsmolecule.com The total chemical synthesis of this compound is exceptionally challenging due to its complex, highly oxygenated, and stereochemically rich steroidal structure.

Future progress in this area will likely pivot from total synthesis to focus on advanced semi-synthetic approaches. This strategy involves using the naturally extracted this compound scaffold as a starting material for chemical modification. This approach has been successfully applied to other complex natural products, such as the Veratrum alkaloid cyclopamine, to create analogues with improved chemical stability and aqueous solubility. researchgate.net

The goals of creating this compound analogues are multifaceted:

Improving Pharmacological Profiles: Modifying specific functional groups could enhance potency for a desired target while reducing activity at others.

Reducing Toxicity: A primary goal would be to separate the desired therapeutic action from the compound's inherent cardiotoxic effects.

Structure-Activity Relationship (SAR) Studies: Creating a library of analogues would allow for detailed SAR studies to pinpoint the exact structural components responsible for its various biological effects.

Developing efficient semi-synthetic routes will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

Development of High-Throughput Screening Methodologies for Pharmacological Evaluation

To efficiently explore the biological activities of this compound and its future analogues, the development and application of advanced screening methodologies are essential. High-throughput screening (HTS) has already proven valuable in identifying novel activities for this compound. aston.ac.ukresearchgate.net The future of pharmacological evaluation will involve the integration of sophisticated analytical techniques with high-capacity biological assays.

A cornerstone of modern natural product research is the ability to rapidly and accurately quantify specific compounds in complex mixtures. The development of methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been critical for the selective and sensitive analysis of this compound. nih.govpharmjournal.ruscience.gov More advanced "pseudo-targeted" metabolomics approaches, which use multiple reaction monitoring (MRM) to screen for a large set of known compounds, further accelerate this process. nih.gov

The next frontier lies in coupling these advanced analytical platforms with robust HTS biological assays. This could include:

Cell-Based Assays: Using engineered cell lines with reporter genes to screen for activity at specific receptors or signaling pathways.

High-Content Imaging (HCI): An HTS method that allows for the automated microscopic analysis of cells to observe changes in morphology or the localization of proteins, as was used to identify the effect of this compound on cell migration. aston.ac.uk

Target-Based Screening: Evaluating this compound and its analogues against a panel of purified proteins or enzymes, such as various NaV channel subtypes or newly identified targets like OGT.

These integrated approaches will enable a more comprehensive and rapid pharmacological evaluation, accelerating the discovery process from initial hit identification to preclinical candidate selection.

| Methodology | Application in this compound Research | Reference |

| HPLC-MS/MS | Quantitative analysis of this compound in biological fluids and plant extracts for pharmacokinetic and toxicological studies. | nih.govpharmjournal.ruscience.gov |

| Pseudo-Targeted Metabolomics (MRM) | Rapid and simultaneous quantification of multiple Veratrum alkaloids in a single run for quality control and comparative studies. | nih.gov |

| Molecular Docking / Virtual Screening | In silico prediction of potential molecular targets (e.g., OGT) to guide experimental testing. | scispace.comresearchgate.net |

| High-Throughput / High-Content Screening | Unbiased screening against cellular models to discover novel biological activities (e.g., inhibition of cell migration). | aston.ac.uk |

Q & A

Q. How can researchers ensure compliance with ethical guidelines in this compound studies involving animal models?

- Best Practices :

- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and sample size justification .

- Obtain approval from institutional animal care committees (IACUC) and document protocol deviations transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.